Fosribnicotinamide

Description

Nicotinamide ribotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Nicotinamide mononucleotide has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Nicotinamide ribotide is a metabolite found in or produced by Saccharomyces cerevisiae.

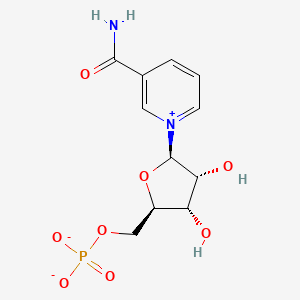

3-Carbamoyl-1-beta-D-ribofuranosyl pyridinium hydroxide-5'phosphate, inner salt. A nucleotide in which the nitrogenous base, nicotinamide, is in beta-N-glycosidic linkage with the C-1 position of D-ribose. Synonyms: Nicotinamide Ribonucleotide; NMN.

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYLJWODMCOQEW-TURQNECASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911152 | |

| Record name | Nicotinamide mononucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094-61-7 | |

| Record name | Nicotinamide mononucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide mononucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide mononucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminocarbonyl)-1-(5-O-phosphonato-β-D-ribofuranosyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE MONONUCLEOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KG6QX4W0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Fosribnicotinamide (NMN) in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD+ levels has been linked to a range of metabolic and degenerative diseases, making the enhancement of NAD+ biosynthesis a promising therapeutic strategy. Fosribnicotinamide, more commonly known as Nicotinamide Mononucleotide (NMN), is a key NAD+ intermediate that has emerged as a potent NAD+ precursor. This technical guide provides an in-depth overview of this compound's central role in NAD+ metabolism, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated biochemical and experimental workflows.

Introduction to this compound (NMN) and NAD+ Metabolism

This compound (β-Nicotinamide Mononucleotide, NMN) is a naturally occurring nucleotide with the molecular formula C₁₁H₁₅N₂O₈P. It serves as a direct precursor to NAD+ in the salvage pathway, the primary route for NAD+ biosynthesis in mammals. The synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is catalyzed by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] Subsequently, NMN is converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[2] Given the critical role of NAMPT in this pathway, modulation of its activity and the provision of its product, NMN, are key strategies for augmenting cellular NAD+ pools.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway of NAD+ metabolism involving this compound and the logical workflow for its investigation.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in elevating NAD+ levels has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings.

In Vitro Studies: Cellular NAD+ Enhancement

| Cell Line | NMN Concentration | Incubation Time | Fold Increase in NAD+ (approx.) | Reference |

| HepG2 | Undisclosed | 48 hours | Significant Increase | [3] |

| THP-1 (human macrophage) | 500 µM | Not Specified | Significant Increase | [4] |

| RAW264.7 (mouse macrophage) | 500 µM | Not Specified | Significant Increase | [4] |

| KGN (human granulosa) | Not Specified | Not Specified | Significant Increase | [5] |

| HeLa | Not Specified | Not Specified | Reversal of NAD+ depletion | [6] |

Preclinical In Vivo Studies: Tissue-Specific NAD+ Elevation in Mice

| Mouse Model | NMN Dosage & Route | Duration | Tissue | Fold/Percent Increase in NAD+ | Reference |

| C57BL/6N | 300 mg/kg (oral gavage) | 15-30 min | Liver | Steady increase | [7] |

| C57BL/6N | 100 mg/kg/day (drinking water) | 12 months | Liver, Skeletal Muscle | Not specified, but mitigated age-associated decline | [7] |

| C57BL/6N | 300 mg/kg/day (drinking water) | 12 months | Liver, Skeletal Muscle | Not specified, but mitigated age-associated decline | [7] |

| C57BL/6 | 500 mg/kg (IP injection) | 15 min | Liver, Kidney, WAT, Pancreas, Heart | Significant Increase (Liver highest) | [8] |

| C57BL/6 | 500 mg/kg (oral gavage) | Not Specified | Liver | Significant Increase | [8] |

| C57BL/6 | 500 mg/kg (oral gavage) | 6 hours | Liver, Kidney | Significant Increase | [9] |

| Aging Mice | Ovalbumin-fucoidan encapsulated NMN (oral) | Not Specified | Not Specified | 1.34-fold increase vs. free NMN | [10] |

Clinical Trials: Systemic NAD+ Boosting in Humans

| Study Population | NMN Dosage (Oral) | Duration | NAD+ Measurement Location | Key Quantitative Findings | Reference |

| Healthy Middle-Aged Adults | 300 mg/day | 60 days | Blood | Statistically significant increase | [11] |

| Healthy Middle-Aged Adults | 600 mg/day | 60 days | Blood | Statistically significant increase (higher than 300 mg) | [11] |

| Healthy Middle-Aged Adults | 900 mg/day | 60 days | Blood | Statistically significant increase (similar to 600 mg) | [11] |

| Healthy Adults (40-65 years) | 300 mg/day | 60 days | Serum | ~38% increase in NAD+/NADH | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in NAD+ metabolism.

Quantification of NAD+ Levels in Biological Samples via HPLC

This protocol outlines a robust method for the quantification of NAD+ in cell culture or tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Perchloric acid (HClO4), 0.5 M, ice-cold

-

Potassium carbonate (K2CO3), 3 M

-

Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.0)

-

Methanol (HPLC grade)

-

NAD+ standard (Sigma-Aldrich)

-

Reverse-phase C18 HPLC column

Procedure:

-

Sample Preparation (from cell culture):

-

Aspirate culture medium and wash cells with ice-cold PBS.

-

Add 200-400 µL of ice-cold 0.5 M HClO4 to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Neutralization:

-

Add 3 M K2CO3 to the acidic extract in a stepwise manner until the pH reaches 6.5-7.0.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Transfer the neutralized supernatant to an HPLC vial.

-

Inject 50-100 µL of the sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of phosphate buffer and methanol. A typical gradient might be:

-

0-5 min: 100% Buffer A (phosphate buffer)

-

5-15 min: Linear gradient to 15% Buffer B (methanol)

-

15-20 min: Hold at 15% Buffer B

-

20-25 min: Return to 100% Buffer A

-

-

Monitor the absorbance at 261 nm.

-

-

Quantification:

NAMPT Enzymatic Activity Assay

This protocol describes a coupled enzymatic assay to measure the activity of NAMPT by quantifying the eventual production of a fluorescent or colorimetric signal.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Resorufin (or other suitable fluorescent/colorimetric probe)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well microplate (black, for fluorescence)

Procedure:

-

Reagent Preparation:

-

Prepare a master mix containing NAM, PRPP, NMNAT, ADH, and the fluorescent probe in the assay buffer.

-

Dilute the NAMPT enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to the "blank" wells.

-

Add the diluted NAMPT enzyme to the "positive control" and "test" wells.

-

Add the test compound (potential inhibitor or activator) at various concentrations to the "test" wells. Add vehicle control to the "positive control" wells.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resorufin) or absorbance at regular intervals.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from the blank wells.

-

Calculate the rate of the reaction for each well.

-

For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC50 value.[13]

-

NAMPT Enzyme Kinetics and Product Inhibition

The catalytic efficiency of NAMPT is crucial for maintaining the cellular NAD+ pool. While extensive data on the Michaelis-Menten kinetics for the substrates NAM and PRPP are available, specific data on product inhibition by NMN is less commonly reported. One study on NMNAT, the subsequent enzyme in the pathway, detailed its kinetic mechanism and product inhibition, revealing an ordered ternary complex mechanism where ATP binds before NMN for the nuclear and Golgi isoforms. Understanding the potential for product inhibition of NAMPT by NMN is an important area for further research, as it could represent a key feedback mechanism in the regulation of NAD+ synthesis.

Conclusion

This compound (NMN) is a pivotal molecule in NAD+ metabolism, serving as the direct product of the rate-limiting NAMPT reaction and the immediate precursor to NAD+. A substantial body of evidence from in vitro, preclinical, and clinical studies demonstrates its efficacy in elevating cellular and systemic NAD+ levels. The standardized protocols provided in this guide offer a framework for the continued investigation of NMN and other NAD+ precursors. As research in this field progresses, a deeper understanding of the intricate regulatory mechanisms of NAD+ biosynthesis, including enzyme kinetics and product inhibition, will be essential for the development of effective therapeutic strategies targeting age-related and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMN Induces Metabolic Shift in Damaged Cells to Promote Survival [nmn.com]

- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renuebyscience.com [renuebyscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. NMN Significantly Boosts NAD+ Levels and Enhances Physical Function in Latest Human Trial [nmn.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. go.drugbank.com [go.drugbank.com]

A Technical Guide to Nicotinamide Mononucleotide (NMN): Structure, Properties, and Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Fosribnicotinamide" is not a standard chemical identifier. However, its constituent parts suggest a phosphorylated nicotinamide (B372718) riboside structure. This guide focuses on Nicotinamide Mononucleotide (NMN), a well-characterized molecule fitting this description and a subject of extensive scientific research. Several chemical suppliers list "this compound" as a synonym for NMN.[1][2]

Executive Summary

Nicotinamide Mononucleotide (NMN) is a naturally occurring bioactive nucleotide and a key precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[3][4] With NAD+ levels declining with age, NMN has emerged as a molecule of significant interest for its potential to mitigate age-related physiological decline.[4][5] This document provides a comprehensive technical overview of NMN, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings. It includes detailed protocols for its quantification and visual diagrams of its core biological pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

NMN is a nucleotide composed of a nicotinamide base, a ribose sugar, and a phosphate (B84403) group.[3] It is synthesized in the body from B vitamins, and it is also found in small amounts in various foods like broccoli, cabbage, avocado, and cucumbers.[3][4]

Table 1: Physicochemical Properties of Nicotinamide Mononucleotide (NMN)

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | [6] |

| Molecular Formula | C₁₁H₁₅N₂O₈P | [6][7] |

| Molecular Weight | 334.22 g/mol | [2][6][7] |

| CAS Number | 1094-61-7 | [2][7][8] |

| Appearance | Solid | [9] |

| Melting Point | 166 °C | [9] |

| Purity | ≥97% | [7][9] |

| Storage | 4°C, protect from light | [7][9] |

Mechanism of Action: The NAD+ Salvage Pathway

The primary pharmacological activity of NMN stems from its role as a direct precursor to NAD+.[] In mammals, the salvage pathway is the main route for NAD+ biosynthesis, recycling nicotinamide and its derivatives to maintain the cellular NAD+ pool.[11][12] NMN is the product of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to NMN.[3][4] Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[13]

Elevated NAD+ levels enhance the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][[“]] These enzymes are crucial for a multitude of cellular functions, including DNA repair, metabolic regulation, and inflammatory responses, which are often impaired during aging.[5][12][[“]]

Caption: The NAD+ Salvage Pathway, highlighting the conversion of NAM to NMN and subsequently to NAD+.

Key Experimental Findings

Numerous preclinical studies in animal models have demonstrated that NMN supplementation can mitigate age-associated physiological decline, improve insulin (B600854) sensitivity, enhance mitochondrial function, and protect against ischemia-reperfusion injury.[4][5] Human clinical trials, while more recent, have corroborated the safety and efficacy of NMN in increasing blood NAD+ levels.

Table 2: Summary of Human Clinical Trials on NMN Supplementation

| Study Focus | Dosage | Duration | Key Findings | Reference |

| Safety & NAD+ Levels | 250 mg/day | 12 weeks | NMN was safe and well-tolerated. Whole blood NAD+ levels significantly increased, nearly doubling and plateauing at 4 weeks. | [15][16] |

| Pharmacokinetics & NAD+ Levels | 1000 mg (once or twice daily) | 14 days | NMN significantly increased blood NAD+ levels in a dose-dependent manner without adverse effects in overweight or obese adults. | [17] |

| NAD+ Levels & Bioage | 300, 600, or 900 mg/day | 60 days | All NMN groups showed statistically significant increases in blood NAD+ concentrations. The 600 mg and 900 mg groups showed the highest levels. | [18] |

| Muscle Insulin Sensitivity | 250 mg/day | 10 weeks | NMN supplementation increased muscle insulin sensitivity in prediabetic women who were overweight or obese. | [16] |

Experimental Protocols

Accurate quantification of NMN in biological matrices is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[19][20][21]

Protocol: Quantification of NMN in Human Plasma by LC-MS/MS

This protocol provides a representative method for the accurate measurement of NMN.

1. Objective: To quantify the concentration of NMN in human plasma samples.

2. Materials:

-

Human plasma (collected in K₂EDTA tubes)

-

NMN analytical standard

-

Isotopically labeled NMN internal standard (e.g., NMN-d4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Perchloric acid (PCA)

-

Potassium carbonate (K₂CO₃)

-

Ultrapure water

-

LC-MS/MS system (e.g., triple quadrupole)

3. Sample Preparation:

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 50 µL of plasma, add 5 µL of the isotopically labeled NMN internal standard solution. Vortex briefly.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile or a solution of perchloric acid to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. If using PCA, neutralize the extract with K₂CO₃.[19]

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with formic acid).

-

Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

-

NMN Transition: Monitor the specific precursor-to-product ion transition for NMN.

-

Internal Standard Transition: Monitor the specific transition for the isotopically labeled NMN.

-

5. Quantification:

-

Construct a calibration curve using the NMN analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of NMN in the unknown samples by interpolating from the linear regression of the calibration curve.

Caption: A typical experimental workflow for the quantification of NMN in plasma samples.

Conclusion

Nicotinamide Mononucleotide is a pivotal NAD+ intermediate with significant therapeutic potential, particularly in the context of aging and metabolic disorders. Its ability to safely and effectively increase systemic NAD+ levels has been demonstrated in multiple human studies.[15][16][17] The robust analytical methods available for its quantification allow for precise characterization of its pharmacokinetics and pharmacodynamics. Continued research into NMN's broad-spectrum benefits and long-term effects is crucial for translating its promise into effective clinical strategies for promoting healthy aging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. What is NMN? | Official NMN Research & Data Summary [nmn.com]

- 4. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 11. goldmanlaboratories.com [goldmanlaboratories.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. consensus.app [consensus.app]

- 15. Clinical Study Indicates that NMN Efficaciously Increases Blood NAD+ in Humans [nmn.com]

- 16. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prohealth.com [prohealth.com]

- 18. renuebyscience.com.au [renuebyscience.com.au]

- 19. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 21. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, more commonly known as β-Nicotinamide Mononucleotide (NMN), is a pivotal intermediate in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] The growing interest in NMN stems from its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegenerative conditions.[1] This guide provides a comprehensive overview of the discovery of this compound and details the primary methodologies for its chemical and enzymatic synthesis, offering structured data and detailed experimental protocols for the scientific community.

Discovery and Biological Significance

This compound is a naturally occurring bioactive nucleotide found in all living organisms.[3] It is a product of the reaction catalyzed by nicotinamide phosphoribosyltransferase (NAMPT) and serves as a key precursor to NAD+.[1][3][4] The pharmacological effects of this compound are largely attributed to its role in boosting NAD+ levels, which can in turn activate sirtuins and other NAD+-dependent enzymes involved in crucial cellular processes like DNA repair, mitochondrial function, and inflammatory responses.[5] Research has highlighted its potential in cardioprotection, as well as in managing diabetes and Alzheimer's disease.[1]

Synthesis Methodologies

The production of this compound can be broadly categorized into two main approaches: chemical synthesis and biosynthesis (enzymatic synthesis). While chemical synthesis offers the potential for high-purity NMN, it often involves complex procedures and environmental concerns.[3][6] Biosynthesis, utilizing enzymes, presents a more environmentally friendly and efficient alternative.[7]

Chemical Synthesis

Chemical synthesis routes to β-NMN typically involve the use of nicotinamide and protected ribose derivatives as starting materials, proceeding through key steps of glycosylation, phosphorylation, and deprotection.[5]

One common chemical synthesis approach involves the following key reactions:

-

Condensation: 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose reacts with nicotinamide in the presence of a catalyst to form nicotinamide tribenzoyl nucleoside.[8]

-

Deprotection: The benzoyl protecting groups are removed by alkaline hydrolysis to yield nicotinamide riboside.[8]

-

Phosphorylation: The hydroxyl group of nicotinamide riboside is then phosphorylated to produce β-nicotinamide mononucleotide.[8]

Another method utilizes a two-step process starting from nicotinamide riboside, involving phosphorylation and subsequent acidification.[9]

Experimental Protocol: Chemical Synthesis of β-Nicotinamide Mononucleotide

Materials:

-

Nicotinamide Riboside Chloride

-

Sodium Trimetaphosphate (STMP)

-

Sodium Hydroxide (B78521) solution

-

Hydrochloric Acid

-

C18 Reverse Phase Chromatography Column

-

Water (HPLC grade)

Procedure:

-

To a 2000 mL three-necked flask, add nicotinamide riboside chloride (100g, 0.344 mol) and 1000 mL of an aqueous sodium hydroxide solution with a pH of 9.[9]

-

Control the temperature of the mixture to 30°C until stable.[9]

-

Add Sodium Trimetaphosphate (STMP) (110.48g, 0.361 mol) to the reaction mixture and allow it to react for 4 hours.[9]

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC). The reaction is considered complete when the starting material is consumed.

-

Upon completion, acidify the reaction mixture with an appropriate inorganic or organic acid (e.g., hydrochloric acid) to precipitate the crude β-nicotinamide mononucleotide.[9]

-

Purify the crude product using a C18 reverse phase chromatography column with water as the eluent to obtain purified β-nicotinamide mononucleotide.[10]

Enzymatic Synthesis

Enzymatic synthesis of this compound is gaining prominence due to its mild reaction conditions and high stereoselectivity, yielding the biologically active β-isomer.[11][12] This approach mimics the natural biosynthetic pathways of NAD+.

The two primary enzymatic routes are:

-

Nicotinamide Phosphoribosyltransferase (NAMPT) Pathway: This pathway utilizes nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce NMN.[12]

-

Nicotinamide Riboside Kinase (NRK) Pathway: This route involves the phosphorylation of nicotinamide riboside (NR) to form NMN, with ATP serving as the phosphate (B84403) donor.[7][12]

Recent advancements in metabolic engineering have enabled the development of whole-cell biocatalysts, such as engineered E. coli or Bacillus subtilis, for the efficient production of NMN from inexpensive starting materials like glucose and nicotinamide.[2][13][14]

Experimental Protocol: Enzymatic Synthesis of β-Nicotinamide Mononucleotide using Whole-Cell Biocatalysis

Materials:

-

Engineered E. coli strain expressing necessary enzymes (e.g., NAMPT, PRPP synthetase)

-

Fermentation medium containing glucose and nicotinamide

-

Appropriate buffers and salts for cell culture and catalysis

-

Centrifuge

-

Sonication equipment or cell disruptor

-

Purification system (e.g., size-exclusion chromatography or nanofiltration)

Procedure:

-

Cultivate the engineered E. coli strain in a suitable fermentation medium containing glucose as a carbon source.

-

Induce the expression of the catalytic enzymes at the appropriate cell density.

-

After sufficient cell growth, harvest the cells by centrifugation.

-

Resuspend the cell pellet in a reaction buffer containing nicotinamide (e.g., 25 mM) and glucose (e.g., 40 mM).[13]

-

Incubate the reaction mixture under optimal conditions (e.g., temperature, pH) for a specified duration (e.g., 9 hours).[13]

-

Monitor NMN production using HPLC.

-

After the reaction, lyse the cells using sonication or another disruption method to release the intracellular NMN.[15]

-

Separate the NMN from the cell lysate and other byproducts using purification techniques such as size-exclusion chromatography or a combination of microfiltration and nanofiltration.[16][17]

Quantitative Data Summary

The following tables summarize the reported yields for different synthesis methods of this compound (NMN).

Table 1: Chemical Synthesis Yields

| Starting Material(s) | Key Reagents | Reported Yield | Reference |

| Nicotinamide Riboside | Sodium Trimetaphosphate | ~76% (product content in reaction mixture) | [9] |

| 1,2,3,5-tetrabenzoyl-β-D-ribofuranose, Nicotinamide | - | ~31% (four-step process) |

Table 2: Enzymatic Synthesis Yields

| Synthesis Method | Key Enzyme(s) | Substrate(s) | Reported Yield | Reference |

| Whole-cell catalysis (E. coli) | Multi-enzyme cascade | Glucose, Nicotinamide | 1.8 mmol L⁻¹ (0.6 g L⁻¹) | [13] |

| Whole-cell catalysis (E. coli) | Engineered PPP and transporters | Glucose, Nicotinamide | 6.79 g/L | |

| Whole-cell catalysis (B. subtilis) | Engineered NadE, PncB, PnuC | Glucose | 3,398 mg/L | [2] |

| In vitro enzymatic cascade | Engineered PRS and NAMPT | D-ribose, Niacinamide | 8.10 g L⁻¹ | [11] |

| Enzymatic conversion | Kluyveromyces marxianus NRK | Nicotinamide Riboside | 281 g/L in one day | [15] |

Visualization of Pathways and Workflows

Signaling Pathway: NAD+ Biosynthesis from this compound

Caption: NAD+ biosynthesis from this compound (NMN).

Experimental Workflow: Chemical Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. Enhanced Production of β-Nicotinamide Mononucleotide with Exogenous Nicotinamide Addition in Saccharomyces boulardii-YS01 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. β-nicotinamide mononucleotide: Pharmacodynamics, Functions and Preparation_Chemicalbook [chemicalbook.com]

- 5. NMN Purification: Merging Nature, Science, and Innovation - Sunresin [seplite.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN113621009A - Chemical synthesis method of beta-nicotinamide mononucleotide - Google Patents [patents.google.com]

- 8. CN111377983A - Preparation method of β -nicotinamide mononucleotide - Google Patents [patents.google.com]

- 9. CN107613990B - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]

- 10. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of NMN by cascade catalysis of intracellular multiple enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Are NMN Supplements Made? [nmn.com]

- 15. researchgate.net [researchgate.net]

- 16. CN104817604A - Purification method for beta-nicotinamide mononucleotide - Google Patents [patents.google.com]

- 17. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

Fosribnicotinamide: A Technical Guide to its Biological Functions and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, the phosphorylated form of nicotinamide (B372718) riboside (NR), is a key intermediate in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). As a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, NAD+ is central to metabolism, DNA repair, and cell signaling. This document provides a comprehensive overview of the biological functions and metabolic pathways of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and therapeutic development.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental molecule in all living cells, participating in a vast array of biological processes.[1][2][3] Its roles extend from a classical cofactor in metabolic redox reactions to a substrate for NAD+-consuming enzymes such as sirtuins, poly (ADP-ribose) polymerases (PARPs), and CD38.[1][3] The maintenance of cellular NAD+ pools is crucial for cellular health and longevity, and its decline is associated with aging and various pathologies.[2][4][5]

This compound, or nicotinamide riboside phosphate, is a direct precursor in the salvage pathway that recycles nicotinamide and its derivatives to synthesize NAD+. Its generation from nicotinamide riboside (NR) is a critical step in boosting cellular NAD+ levels, which has shown therapeutic potential in a range of preclinical and clinical studies.[4][6][7] This guide will delve into the core biological functions and pathways of this compound, providing a technical resource for the scientific community.

Metabolic Pathways

This compound is synthesized from nicotinamide riboside (NR) via the action of nicotinamide riboside kinases (NRKs). This phosphorylation is the committed step in the conversion of NR to NAD+.

NAD+ Biosynthesis from Nicotinamide Riboside

The primary pathway involving this compound is the two-step conversion of NR to NAD+:

-

Phosphorylation of Nicotinamide Riboside: Nicotinamide riboside kinases (NRK1 and NRK2 in mammals) catalyze the ATP-dependent phosphorylation of NR to form this compound (nicotinamide mononucleotide, NMN).[1]

-

Adenylylation of this compound: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then catalyze the transfer of an adenylyl group from ATP to this compound, yielding NAD+.[2]

Biological Functions

The biological functions of this compound are intrinsically linked to its role as a direct precursor to NAD+. By increasing the cellular pool of NAD+, this compound influences a multitude of downstream processes.

Energy Metabolism

NAD+ is a cornerstone of cellular energy metabolism, acting as an essential coenzyme for dehydrogenases in glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation.[1][2] By boosting NAD+ levels, this compound can enhance oxidative metabolism.

Sirtuin Activation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses.[1] Increased NAD+ availability through the this compound pathway leads to enhanced sirtuin activity. This has been linked to improved mitochondrial function and neuroprotection.[4]

DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are enzymes that utilize NAD+ to synthesize poly (ADP-ribose) chains, a post-translational modification critical for DNA repair and the maintenance of genomic stability.

Calcium Signaling

CD38, another NAD+-consuming enzyme, hydrolyzes NAD+ to generate cyclic ADP-ribose (cADPR), a second messenger involved in intracellular calcium signaling.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical and clinical studies on nicotinamide riboside (NR), the direct precursor to this compound.

| Parameter | Organism/Model | Treatment | Result | Reference |

| NAD+ Levels | Humans | 1000 mg/day NR for 26 weeks | Significant increase in plasma NAD+ levels | [5] |

| Arterial Stiffness (CAVI) | Werner Syndrome Patients | 1000 mg/day NR for 26 weeks | Significant improvement (decrease) in Cardio-Ankle Vascular Index | [5] |

| Mitochondrial Respiration | Obese Mice | NR supplementation for 8 weeks | Increased mitochondrial respiration | [1] |

| SIRT1 and mTORC1 Activity | Aging Mice | NR supplementation | Increased activity, rejuvenating intestinal stem cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

Measurement of NAD+ Levels by HPLC-MS/MS

This protocol describes a common method for quantifying NAD+ levels in biological samples.

Workflow:

Protocol Steps:

-

Sample Collection and Preparation: Collect blood samples and isolate plasma by centrifugation. For tissue samples, homogenize in a suitable buffer on ice.

-

Metabolite Extraction: Add ice-cold acetonitrile to the sample to precipitate proteins. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed to pellet the protein debris.

-

Sample Analysis: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer. Use a C18 column for reverse-phase chromatography. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify NAD+.

-

Data Analysis: Generate a standard curve using known concentrations of NAD+ to quantify the levels in the samples.

Sirtuin Activity Assay

This protocol outlines a common method to measure the deacetylase activity of sirtuins.

Protocol Steps:

-

Enzyme and Substrate Preparation: Recombinantly express and purify the sirtuin of interest (e.g., SIRT1). Prepare a fluorogenic acetylated peptide substrate.

-

Reaction Setup: In a microplate, combine the purified sirtuin, the fluorogenic substrate, and varying concentrations of NAD+ in a reaction buffer.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence is directly proportional to the sirtuin activity.

Conclusion

This compound stands as a pivotal molecule in NAD+ metabolism. Its role as the direct product of NR phosphorylation places it at a critical control point for boosting cellular NAD+ levels. Understanding the biological functions and metabolic pathways of this compound is essential for developing novel therapeutic strategies targeting age-related diseases, metabolic disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing this promising field of study.

References

- 1. mdpi.com [mdpi.com]

- 2. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Emerging Role of Nicotinamide Riboside in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide Riboside Supplementation Benefits in Patients With Werner Syndrome: A Double-Blind Randomized Crossover Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinamide Riboside-The Current State of Research and Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Fosribnicotinamide (β-Nicotinamide Mononucleotide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, scientifically known as β-Nicotinamide Mononucleotide (NMN), is a pivotal molecule in cellular metabolism, acting as a direct precursor to the essential coenzyme Nicotinamide (B372718) Adenine Dinucleotide (NAD+). The burgeoning field of NAD+ metabolism has identified NMN as a key therapeutic agent with a wide spectrum of potential applications. This technical guide provides an in-depth exploration of the primary therapeutic targets of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and providing methodologies for relevant experimental protocols. The central therapeutic strategy revolves around the replenishment of cellular NAD+ pools, which are often depleted in various pathological states, including metabolic disorders, neurodegenerative diseases, and age-related complications.

Introduction: The Central Role of NAD+ and the Promise of this compound

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, participating in a vast array of enzymatic reactions, including those central to energy metabolism, DNA repair, and cellular signaling. The cellular levels of NAD+ decline with age and under conditions of metabolic stress, contributing to the pathogenesis of numerous diseases. This compound (NMN) has emerged as a promising therapeutic agent due to its ability to effectively augment cellular NAD+ levels.[1]

This compound is a product of the nicotinamide phosphoribosyltransferase (NAMPT) reaction and serves as a key intermediate in the principal NAD+ salvage pathway in mammals.[1] By providing a direct precursor for NAD+ synthesis, NMN supplementation can counteract the age-related and disease-associated decline in NAD+, thereby restoring the activity of NAD+-dependent enzymes and promoting cellular health.

Primary Therapeutic Target: Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis

The core therapeutic target of this compound is the cellular machinery responsible for NAD+ biosynthesis. By providing the substrate for nicotinamide mononucleotide adenylyltransferases (NMNATs), NMN directly fuels the production of NAD+.

The NAD+ Salvage Pathway

The primary mechanism of action for this compound is its role in the NAD+ salvage pathway. This pathway recycles nicotinamide, a form of vitamin B3, back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).

Caption: The NAD+ Salvage Pathway highlighting the role of this compound (NMN).

Key Therapeutic Applications and Preclinical Evidence

The ability of this compound to boost NAD+ levels has been investigated in a variety of preclinical models, demonstrating its therapeutic potential across a range of diseases.

Metabolic Disorders

Studies in animal models of diabetes and obesity have shown that NMN administration can improve insulin (B600854) sensitivity, enhance glucose tolerance, and reduce diet-induced weight gain. These effects are attributed to the restoration of NAD+ levels in metabolic tissues, leading to improved mitochondrial function and energy expenditure.

Neurodegenerative Diseases

In models of Alzheimer's disease and other neurodegenerative conditions, this compound has been shown to improve cognitive function, protect against neuronal cell death, and reduce the accumulation of pathological protein aggregates. The neuroprotective effects are linked to enhanced mitochondrial function, improved DNA repair, and reduced neuroinflammation.

Cardiovascular Disease

Preclinical studies have demonstrated that NMN can protect the heart from ischemic injury, improve cardiac function in models of heart failure, and enhance vascular endothelial function. These cardioprotective effects are mediated by the activation of sirtuins and other NAD+-dependent enzymes that promote cellular stress resistance.

Age-Related Decline

This compound supplementation has been shown to mitigate various aspects of age-related physiological decline in animal models. These include improvements in muscle function, increased exercise endurance, and enhanced immune responses.

Table 1: Summary of Preclinical Efficacy of this compound (NMN)

| Disease Model | Species | Key Findings |

| Diet-induced Obesity | Mouse | Improved insulin sensitivity, reduced weight gain |

| Alzheimer's Disease | Mouse | Improved cognitive function, reduced amyloid-beta plaques |

| Cardiac Ischemia-Reperfusion | Mouse | Reduced infarct size, improved cardiac function |

| Aged Mice | Mouse | Increased exercise endurance, improved muscle function |

Clinical Investigations

While the majority of data on this compound comes from preclinical studies, early-phase human clinical trials are underway to evaluate its safety and efficacy. These trials are investigating the effects of NMN on metabolic parameters in prediabetic individuals, muscle function in the elderly, and other age-related conditions.

Experimental Protocols

In Vitro Measurement of NAD+ Levels

Objective: To quantify the intracellular concentration of NAD+ in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., primary hepatocytes, neurons) to the desired confluency. Treat cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash cells with cold PBS and lyse using an acidic extraction buffer (e.g., 0.6 M perchloric acid).

-

NAD+ Extraction: Neutralize the lysate with a potassium carbonate solution. Centrifuge to remove the precipitate.

-

Quantification: Measure NAD+ levels in the supernatant using a commercially available NAD+/NADH assay kit, which is typically based on a lactate (B86563) dehydrogenase cycling reaction. The absorbance is read at the appropriate wavelength (e.g., 450 nm).

Caption: Workflow for in vitro measurement of NAD+ levels.

In Vivo Assessment of Metabolic Parameters in a Mouse Model of Diet-Induced Obesity

Objective: To evaluate the effect of this compound on glucose metabolism and insulin sensitivity in vivo.

Methodology:

-

Animal Model: Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding a high-fat diet for a specified period (e.g., 12 weeks).

-

This compound Administration: Administer this compound to the treatment group via oral gavage or in the drinking water at a predetermined dose.

-

Glucose Tolerance Test (GTT): After a period of treatment, fast the mice overnight and administer an intraperitoneal injection of glucose. Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) post-injection.

-

Insulin Tolerance Test (ITT): In a separate cohort, administer an intraperitoneal injection of insulin and measure blood glucose levels at various time points (0, 15, 30, 45, and 60 minutes) post-injection.

-

Data Analysis: Calculate the area under the curve (AUC) for both GTT and ITT to assess glucose clearance and insulin sensitivity.

Future Directions and Conclusion

This compound holds significant promise as a therapeutic agent for a wide range of diseases characterized by impaired NAD+ metabolism. Its ability to safely and effectively increase cellular NAD+ levels makes it an attractive candidate for further drug development. Future research should focus on larger, well-controlled clinical trials to definitively establish its efficacy in human populations. Furthermore, the development of optimized delivery systems and combination therapies may further enhance its therapeutic potential. The continued exploration of this compound and the broader field of NAD+ biology is poised to yield novel therapeutic strategies for promoting health and combating disease.

References

Fosribnicotinamide: A Technical Guide to Solubility and Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosribnicotinamide, a compound of interest in contemporary pharmaceutical research, necessitates a thorough understanding of its physicochemical properties to ensure the development of safe, stable, and efficacious drug products. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound in various solvents. In the absence of publicly available, specific quantitative data for this compound, this document serves as a detailed framework of experimental protocols and data presentation standards for researchers to conduct their own analyses. The protocols outlined are based on established pharmaceutical industry practices and regulatory guidelines.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the established methods for quantifying the solubility of this compound in aqueous and organic solvents.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (B87167) (DMSO)). The amount of solid should be sufficient to ensure that undissolved solids remain at equilibrium.[1]

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker. The temperature should be controlled, typically at 25 °C or 37 °C.[3] Equilibration time should be determined empirically but is often in the range of 24 to 72 hours.[4]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.[5]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][6]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Experimental Protocol: Potentiometric Titration

For ionizable compounds, potentiometric titration offers a rapid and automated method to determine the pH-solubility profile.[7][8]

Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffers.

-

Titration: Prepare a suspension of this compound in water. Titrate the suspension with a standardized acid or base.

-

Data Analysis: Record the pH as a function of the titrant volume. The point at which the solid phase disappears or the pH curve shows an inflection point can be used to calculate the intrinsic solubility and pKa.[9]

Data Presentation: Solubility of this compound

The following table structure should be used to present the determined solubility data for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | [Insert Data] | HPLC-UV |

| PBS (pH 7.4) | 37 | [Insert Data] | HPLC-UV |

| Ethanol | 25 | [Insert Data] | HPLC-UV |

| DMSO | 25 | [Insert Data] | HPLC-UV |

Stability Assessment

Evaluating the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify likely degradation products and to establish the intrinsic stability of the molecule.[10][11][12] These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the selected solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[16]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60-80°C).[16]

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.[6][17] The target degradation is typically 5-20%.[16]

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[18]

Methodology:

-

Column and Mobile Phase Selection: Utilize a reversed-phase HPLC (RP-HPLC) column (e.g., C18).[6] Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), that provides good separation between the parent compound and its degradation products. A gradient elution is often necessary.[18]

-

Method Validation: Validate the HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[19] Specificity is demonstrated by showing that the method can resolve the parent drug from its degradation products and any excipients.

Data Presentation: Stability of this compound

Summarize the results of the forced degradation studies in a clear tabular format.

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities/Degradants |

| 0.1 M HCl | 24 hours | 60 | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | 24 hours | 60 | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24 hours | RT | [Insert Data] | [Insert Data] |

| Heat (Solid) | 7 days | 80 | [Insert Data] | [Insert Data] |

| Light (Solution) | 1.2 million lux hrs | RT | [Insert Data] | [Insert Data] |

Visualizations

Signaling Pathways and Experimental Workflows

Visual diagrams are crucial for representing complex relationships and processes in a clear and concise manner.

Caption: Experimental workflow for solubility and stability testing of this compound.

Caption: Relationship between physicochemical properties and drug development outcomes.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and visualizations are intended to facilitate clear communication and comparison of results among research and development teams. As specific data for this compound becomes available, these frameworks can be populated to create a comprehensive physicochemical profile of the compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. snscourseware.org [snscourseware.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. altabrisagroup.com [altabrisagroup.com]

Navigating the Therapeutic Potential of Nicotinamide Derivatives: An In-Depth Technical Guide

A comprehensive examination of the in vitro and in vivo evidence surrounding nicotinamide-based compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction: While specific research on "Fosribnicotinamide" is not extensively available in the public domain, a wealth of studies on related nicotinamide (B372718) derivatives and NAD+ precursors provides a strong foundation for understanding their therapeutic promise. These molecules are integral to cellular metabolism and signaling, playing critical roles in a range of physiological and pathological processes. This technical guide synthesizes the available preclinical data on these compounds, focusing on their mechanisms of action, experimental validation, and potential clinical applications, particularly in oncology and age-related diseases.

In Vitro Studies: Unraveling Cellular Mechanisms

In vitro assays are fundamental in elucidating the direct effects of novel compounds on cellular functions. For nicotinamide derivatives, these studies have been pivotal in identifying their anti-proliferative, pro-apoptotic, and enzyme-inhibitory activities.

Anti-Proliferative Activity

A significant body of research has focused on the anti-cancer properties of nicotinamide derivatives. One study detailed the synthesis and evaluation of a series of nicotinamide derivatives as VEGFR-2 inhibitors.[1] The anti-proliferative activities of these compounds were assessed against human cancer cell lines, HCT-116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma), using the MTT assay.

Table 1: Anti-Proliferative Activity of Nicotinamide Derivatives [1]

| Compound | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| Compound 8 | 5.4 | 7.1 |

| Sorafenib (Control) | Not Specified | Not Specified |

VEGFR-2 Inhibition

The same study investigated the direct inhibitory effect of these compounds on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The IC₅₀ values were determined through enzymatic assays.

Table 2: VEGFR-2 Inhibitory Activity [1]

| Compound | VEGFR-2 IC₅₀ (nM) |

| Compound 8 | 77.02 |

| Sorafenib (Control) | 53.65 |

Apoptosis Induction

Flow cytometry analysis was employed to quantify the induction of apoptosis in HCT-116 cells following treatment with a lead nicotinamide derivative.

Table 3: Apoptosis Induction in HCT-116 Cells [1]

| Treatment | Total Apoptosis (%) | Fold Increase vs. Control |

| Control | 3.05 | - |

| Compound 8 | 19.82 | 6.5 |

Gene Expression Analysis

To understand the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins were measured.

Table 4: Modulation of Apoptotic Gene Expression [1]

| Gene | Fold Change (Compound 8 vs. Control) |

| Caspase-8 | 9.4-fold increase |

| Bax | 9.2-fold increase |

| Bcl-2 | 3-fold decrease |

Immunomodulatory Effects

The study also explored the impact of the lead compound on the expression of immunomodulatory proteins.

Table 5: Immunomodulatory Protein Expression [1]

| Protein | Level Reduction (%) |

| TNF-α | 92.37 |

| IL-6 | Non-significant |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cell lines (HCT-116 and HepG2) are seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

VEGFR-2 Kinase Assay

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

-

Procedure: The reaction is typically performed in a 96-well plate containing VEGFR-2 enzyme, a specific substrate, and ATP. The test compound is added at various concentrations.

-

Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Flow Cytometry for Apoptosis

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: Inhibition of the VEGFR-2 signaling cascade by a nicotinamide derivative.

Caption: Workflow for the in vitro evaluation of nicotinamide derivatives.

In Vivo and Clinical Perspectives

While detailed in vivo data for the specific nicotinamide derivatives from the primary study are not provided, the broader class of NAD+ precursors, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), has been investigated in preclinical and clinical settings.[2] These studies suggest that replenishing NAD+ levels can have therapeutic benefits in aging and age-related diseases.[2]

Clinical trials are underway to explore the therapeutic potential of NAD+ precursors in various conditions. For instance, a trial is investigating the effect of nicotinamide riboside on mitochondrial function in Li-Fraumeni Syndrome (NCT03789175).[3] Another study aims to compare the effects of different NAD precursors, including NR, nicotinamide (NAM), and NMN, on visual function in glaucoma patients (NCT06991712).[4]

Conclusion

The landscape of nicotinamide derivatives and NAD+ precursors as therapeutic agents is rapidly evolving. The in vitro data for novel nicotinamide derivatives demonstrate potent anti-cancer activity through mechanisms such as VEGFR-2 inhibition and apoptosis induction. The detailed experimental protocols provide a roadmap for further research and validation. While specific in vivo data for these novel compounds are yet to be published, the promising results from preclinical and clinical studies of related NAD+ precursors highlight the significant therapeutic potential of this class of molecules. Future research should focus on comprehensive in vivo efficacy and safety studies of these promising nicotinamide derivatives to translate the compelling in vitro findings into clinical applications.

References

The Emergence of NAD+ Precursors in Cellular Aging: A Technical Overview of Fosribnicotinamide's Putative Analog, Nicotinamide Mononucleotide (NMN)

Introduction

The quest to mitigate the cellular hallmarks of aging is a cornerstone of modern biomedical research. While the novel compound "Fosribnicotinamide" is not yet documented in publicly available scientific literature, its name suggests a potential role as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursor. NAD+ is a critical coenzyme in cellular metabolism and its decline is a key feature of aging.[1][2][3][4] This technical guide will, therefore, focus on a well-researched and representative NAD+ precursor, Nicotinamide Mononucleotide (NMN), to provide the in-depth analysis requested. The mechanisms and experimental data presented for NMN serve as a robust proxy for the potential effects of a compound like this compound on cellular aging, offering a valuable resource for researchers, scientists, and drug development professionals.

The Central Role of NAD+ in Cellular Aging

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][5] Its levels decline with age in various tissues, and this decline is linked to a wide range of age-related diseases.[1][2][5] NAD+ is a critical substrate for several enzymes, most notably sirtuins and poly(ADP-ribose) polymerases (PARPs), which play pivotal roles in maintaining genomic stability and regulating lifespan.[1][6][7] The age-related decrease in NAD+ levels is attributed to both reduced synthesis and increased consumption by enzymes like CD38.[2][3]

Supplementation with NAD+ precursors, such as Nicotinamide Mononucleotide (NMN), has emerged as a promising strategy to counteract the age-associated decline in NAD+ and ameliorate age-related cellular dysfunction.[8]

Nicotinamide Mononucleotide (NMN) and Its Impact on Cellular Aging Markers

NMN is a key intermediate in the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammals.[7] Administration of NMN has been shown to increase NAD+ levels in various tissues, leading to beneficial effects on several hallmarks of aging.

Quantitative Effects of NMN on Cellular Aging Markers

While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed effects of its putative analog, NMN, on key markers of cellular aging from various preclinical studies.

| Marker of Cellular Aging | Model System | Treatment | Observed Effect | Reference |

| Senescence-Associated β-Galactosidase (SA-β-gal) Activity | Aged Mice | NMN Supplementation | Decreased number of SA-β-gal positive cells in various tissues. | [8] |

| p16Ink4a and p21Cip1 Expression | Senescent Human Cells | NMN Treatment | Reduced mRNA and protein levels of p16 and p21. | [9] |

| Mitochondrial Function | Aged Mice | NMN Supplementation | Improved mitochondrial respiration and biogenesis. | [10] |

| DNA Damage (γH2AX foci) | Aged Mice | NMN Supplementation | Reduced number of γH2AX foci, indicating decreased DNA damage. | [8] |

| Inflammation (SASP factors) | Senescent Human Cells | NMN Treatment | Decreased secretion of pro-inflammatory cytokines like IL-6 and IL-8. | [11] |

Signaling Pathways Modulated by NMN

NMN primarily exerts its anti-aging effects by replenishing the cellular NAD+ pool, which in turn activates NAD+-dependent enzymes, most notably the sirtuin family of deacetylases.

The NMN-NAD+-Sirtuin Pathway

Sirtuins, particularly SIRT1, are key regulators of cellular homeostasis and longevity.[6] SIRT1 deacetylates a wide range of protein substrates, influencing processes such as DNA repair, inflammation, and mitochondrial function.[12] By increasing NAD+ levels, NMN enhances SIRT1 activity, leading to the deacetylation and activation of downstream targets that combat cellular aging.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NAD+ metabolism in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. decodeage.com [decodeage.com]

- 4. Regulation of NAD+ metabolism in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAD+ in Aging: Molecular Mechanisms and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomarkers of Aging and Relevant Evaluation Techniques: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 11. Advancements in therapeutic drugs targeting of senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Fosribnicotinamide (β-Nicotinamide Mononucleotide) in Elevating NAD+ Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosribnicotinamide, identified as β-Nicotinamide Mononucleotide (NMN), is a pivotal precursor in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). As an essential coenzyme in cellular metabolism and a substrate for various signaling proteins, maintaining optimal NAD+ levels is crucial for cellular health and function. A decline in NAD+ availability is associated with aging and numerous pathological conditions. This technical guide provides an in-depth exploration of the mechanisms by which NMN effectively elevates intracellular NAD+ concentrations. We will detail the cellular uptake, enzymatic conversion, and subcellular compartmentalization of the NMN to NAD+ pathway. This guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for the quantification of NAD+ and related metabolites, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding.

Introduction to NAD+ and the Rationale for NMN Supplementation

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental molecule in all living cells, acting as a critical coenzyme in redox reactions that are central to energy metabolism. Beyond its role in bioenergetics, NAD+ is consumed by a class of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a wide array of cellular processes such as DNA repair, epigenetic regulation, and immune signaling.

Cellular NAD+ levels are maintained through a balance of biosynthesis and consumption. The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM) back into the NAD+ pool. NMN is a key intermediate in this pathway. With advancing age and in certain disease states, the activity of the rate-limiting enzyme in the salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), can decline, leading to a reduction in NAD+ levels. This decline has been implicated in a range of age-associated diseases. Consequently, supplementation with NAD+ precursors like NMN has emerged as a promising strategy to counteract this decline and support cellular health.

The Molecular Journey of NMN to NAD+

The elevation of intracellular NAD+ by exogenous NMN involves a series of steps, from cellular uptake to enzymatic conversion within specific subcellular compartments.

Cellular Uptake of NMN

Initially, it was believed that NMN required dephosphorylation to nicotinamide riboside (NR) by ectonucleotidases like CD73 to enter cells, after which it would be re-phosphorylated back to NMN. However, recent discoveries have identified a dedicated transporter for NMN.

-